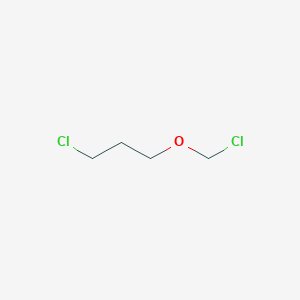

1-Chloro-3-(chloromethoxy)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-3-(chloromethoxy)propane is a chemical compound with the molecular formula C4H8Cl2O . It has a molecular weight of 143.01 . It is a colorless liquid .

Synthesis Analysis

The synthesis of 1-Chloro-3-(chloromethoxy)propane involves the reaction of sodium methylate dispersed in an inertial solvent with 1,3-bromochloropropane in the presence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by inertial solvent, and collecting the organic layer . The product is obtained after drying, filtering, and rectifying the filtrate .Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(chloromethoxy)propane can be represented by the InChI code: 1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis

1-Chloro-3-(chloromethoxy)propane is a liquid at room temperature . It has a density of 0.999 g/cm3 at 20 °C . The compound has a molecular weight of 108.57 .Applications De Recherche Scientifique

Conversion of Chlorinated Propanes by Methylosinus Trichosporium

Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1-Chloro-3-(chloromethoxy)propane, using Methylosinus trichosporium OB3b. This study revealed that chloropropanes could undergo cometabolic oxidation, presenting a potential bioremediation strategy for these pollutants in the environment (Bosma & Janssen, 1998).

Synthesis of (3-(2′-Ethoxyethoxy)propyl) Lithium

Feng (2005) reported on the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its further application in producing (3-(2′-ethoxyethoxy)propyl) lithium, demonstrating the chemical's utility in initiating anion polymerization processes (Feng, 2005).

Molecular Structure Study by Electron Diffraction

Shen (1979) conducted an electron diffraction study on the molecular structure of 3-chloro-2-chloromethyl-1-propene, providing fundamental insights into the chemical's physical properties and potential reactivity patterns (Shen, 1979).

Microbially Driven Fenton Reaction for Degradation of Environmental Contaminants

Sekar and DiChristina (2014) explored the use of a microbially driven Fenton reaction to degrade 1,4-dioxane, a contaminant stabilized by chlorinated solvents like 1-Chloro-3-(chloromethoxy)propane. This research suggests potential microbial pathways for breaking down similar contaminants (Sekar & DiChristina, 2014).

Evaluation of Ozone Depletion Potentials

Wuebbles et al. (1998) evaluated the ozone depletion potential of various compounds, including those related to 1-Chloro-3-(chloromethoxy)propane. Understanding these potentials is crucial for assessing environmental impacts and regulatory considerations (Wuebbles et al., 1998).

Safety and Hazards

1-Chloro-3-(chloromethoxy)propane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

1-Chloro-3-(chloromethoxy)propane is a chemical compound with the molecular formula C4H9ClO The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

The specific biochemical pathways affected by 1-Chloro-3-(chloromethoxy)propane are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any compound can potentially affect these pathways in various ways, leading to downstream effects.

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of 1-Chloro-3-(chloromethoxy)propane . .

Propriétés

IUPAC Name |

1-chloro-3-(chloromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-3-7-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGXPYKQXUGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(chloromethoxy)propane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)

![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)

![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)

![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)

![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)

![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)